![molecular formula C22H22Cl2N4O4S B2534765 Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate CAS No. 476433-69-9](/img/structure/B2534765.png)
Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
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Overview
Description
The compound is a complex organic molecule that includes several functional groups, such as a triazole ring, a sulfanyl group, and a methoxybenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The 1,2,4-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The methoxybenzoyl group would contribute to the complexity of the molecule .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds involves intricate chemical processes, highlighting the compound's versatile chemical reactivity and potential as a precursor for further chemical modifications. For instance, the synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from ethyl 6-hydroxybenzothiazole-2-carboxylate showcases a method that could potentially be applied or adapted for the synthesis of ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate derivatives, emphasizing the importance of understanding these pathways for the development of novel compounds (Meroni et al., 2009).
Chemical Reactivity and Applications
The investigation into the reactivity of 1,2,4-triazole derivatives, such as the alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols, provides insights into how such modifications can enhance or alter the properties of these compounds for various applications, including medicinal chemistry (Kaldrikyan et al., 2016).
Future Directions
Mechanism of Action
Target of action
The compound contains a triazole ring, which is a common feature in many bioactive molecules. Triazole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The exact mode of action would depend on the specific target. For example, some triazole derivatives are known to inhibit enzyme activity, while others might interact with cell membrane receptors .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. Triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
properties
IUPAC Name |
ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O4S/c1-4-32-21(30)13(2)33-22-27-26-19(28(22)15-7-10-17(23)18(24)11-15)12-25-20(29)14-5-8-16(31-3)9-6-14/h5-11,13H,4,12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLDAEBHHUJMPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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